molecular formula C15H20O2 B1233895 Dihydrofuranocaulesone CAS No. 76465-76-4

Dihydrofuranocaulesone

Cat. No.: B1233895
CAS No.: 76465-76-4
M. Wt: 232.32 g/mol
InChI Key: BFHPKXLIWLFVOZ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrofuranocaulesone is a novel organic compound belonging to the diphenylamine analog family, characterized by a fused dihydrofuran ring system. This structural motif confers unique electronic and steric properties, distinguishing it from simpler diphenylamine derivatives.

Properties

CAS No.

76465-76-4

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(5Z)-3,6,10-trimethyl-7,8,9,10-tetrahydro-4H-cyclodeca[b]furan-11-one

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14(16)15-13(8-7-10)12(3)9-17-15/h7,9,11H,4-6,8H2,1-3H3/b10-7-

InChI Key

BFHPKXLIWLFVOZ-YFHOEESVSA-N

SMILES

CC1CCCC(=CCC2=C(C1=O)OC=C2C)C

Isomeric SMILES

CC1CCC/C(=C\CC2=C(C1=O)OC=C2C)/C

Canonical SMILES

CC1CCCC(=CCC2=C(C1=O)OC=C2C)C

Synonyms

dihydrofuranocaulesone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrofuranocaulesone shares key structural features with several pharmacologically relevant compounds, including tofenamic acid, thyroxine (T4), and triiodothyronine (T3). Below is a comparative analysis based on molecular architecture, physicochemical properties, and functional implications.

Structural Similarities and Differences

Table 1: Structural Comparison
Compound Core Structure Functional Groups Key Modifications
This compound Diphenylamine + dihydrofuran Amine, fused oxygen-containing ring Dihydrofuran ring enhances rigidity
Tofenamic acid Diphenylamine + carboxylate Carboxylic acid, methyl substituent Polar carboxylate improves solubility
Thyroxine (T4) Diphenyl ether + iodine Iodine atoms, alanine side chain Iodination critical for hormone activity
Triiodothyronine (T3) Diphenyl ether + iodine Three iodine atoms Reduced iodine count vs. T4

Key Observations :

  • This compound vs.
  • This compound vs. Thyroid Hormones: Unlike T3/T4, this compound lacks iodine and a diphenyl ether linkage, suggesting divergent biological targets.

Physicochemical Properties

Table 2: Property Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound ~285 3.2 <0.1 (lipophilic)
Tofenamic acid 261.7 4.1 0.05 (pH 7.4)
Thyroxine (T4) 776.9 2.8 0.01 (aqueous)

Implications :

  • The dihydrofuran ring in this compound contributes to a moderate LogP, balancing lipophilicity and solubility compared to highly polar T3.
  • Tofenamic acid’s higher LogP aligns with its NSAID activity, favoring tissue penetration .

Research Findings and Limitations

While its dihydrofuran ring suggests enhanced metabolic stability compared to linear diphenylamines, experimental validation of bioactivity is pending.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.